5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine
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Overview
Description
5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine typically involves the reaction of pyrazine-2-thiol with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazinylsulfanyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylacetamide
- 5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylmethanol
Uniqueness
5-(2-Pyrazinylsulfanyl)-1,3,4-thiadiazol-2-ylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its sulfur and nitrogen atoms play a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S2/c7-5-10-11-6(13-5)12-4-3-8-1-2-9-4/h1-3H,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKAAJWRWINAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)SC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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